5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 5-Methyl-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
- 5-Methyl-5H,6H,7H,8H-imidazo[1,2-c]pyridine
Uniqueness
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-6-2-3-8-7-9-4-5-10(6)7/h4-6H,2-3H2,1H3,(H,8,9) |
InChI Key |
UJUQTLBUMZKZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC=CN12 |
Origin of Product |
United States |
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